(氯甲基)-三甲基氯化铵

描述

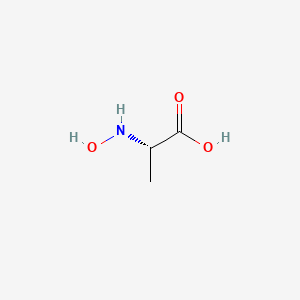

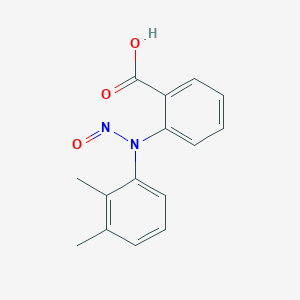

The chloromethyl group is a functional group in organic chemistry that has the chemical formula -CH2-Cl . This group is derived from the methyl group (which has the formula -CH3) by replacing one hydrogen atom with a chlorine atom . Compounds with this group are a subclass of the organochlorines .

Synthesis Analysis

The synthesis of compounds with a chloromethyl group, such as “(Chloromethyl)-trimethylammonium chloride”, often involves the chloromethylation of aromatic compounds . This process is typically catalyzed by Lewis acids such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Molecular Structure Analysis

The molecular structure of compounds with a chloromethyl group, such as “(Chloromethyl)-trimethylammonium chloride”, can be represented by the formula CH3Cl . This indicates that the compound contains one carbon atom, three hydrogen atoms, and one chlorine atom .

Chemical Reactions Analysis

In chemical reactions, compounds with a chloromethyl group, such as “(Chloromethyl)-trimethylammonium chloride”, often act as alkylating agents . They are used in organic synthesis for introducing the methoxymethyl ether (MOM) protecting group .

Physical And Chemical Properties Analysis

Chloromethyl compounds, such as “(Chloromethyl)-trimethylammonium chloride”, are typically colorless and sweet-smelling . They are part of the haloalkanes group, which are known for being flammable gases .

科学研究应用

植物生长调节

(氯甲基)-三甲基氯化铵已被广泛研究其对植物生长的影响。N. 托尔伯特在 1960 年进行的研究发现,该化合物,特别是其衍生物(2-氯乙基)三甲基氯化铵,对小麦生长有显着影响。观察到它会导致株高降低,同时茎直径增加,表明其作为植物生长调节剂的潜力。发现这种作用与赤霉素(一种促进生长的激素)的作用拮抗,表明这些物质在植物发育中存在复杂的相互作用(托尔伯特,1960)。

对植物花序的影响

在 A. Nourai 和 G. Harris 于 1983 年进行的另一项研究中,(2-氯乙基)三甲基氯化铵作为番茄中的生长缓释剂的应用显示了在不利生长条件下减少花蕾流产的有效性。这表明其在增强某些植物物种繁殖成功方面的效用(Nourai & Harris, 1983)。

与草莓中赤霉酸的相互作用

G. Guttridge 在 1966 年发现,该化合物在草莓中的应用缩短了叶柄并减少了生长,但当与赤霉酸一起施用时,它会导致茎伸长增加。这种协同作用表明(氯甲基)-三甲基氯化铵与其他植物激素之间存在复杂的关系,影响草莓栽培(Guttridge, 1966)。

对马铃薯中赤霉酸水平的影响

在马铃薯栽培的背景下,G. A. D. Bottini 等人在 1981 年的研究表明,(氯甲基)-三甲基氯化铵影响马铃薯植株中赤霉酸(一种生长激素)的水平。这改变了块茎化的过程,证明了该化合物在管理马铃薯生长和发育中的潜在作用(Bottini, Goleniowski, & Tizio, 1981)。

在番茄中花蕾发育中的作用

A. Nourai 和 G. Harris 在 1983 年的研究还表明,(2-氯乙基)三甲基氯化铵有助于减少番茄中花蕾的流产,这对于农业实践非常重要,尤其是在具有挑战性的环境条件下(Nourai & Harris, 1983)。

对葡萄中细胞分裂素水平的影响

K. Skene 在 1968 年发现,用(2-氯乙基)三甲基氯化铵处理的葡萄藤在其汁液中表现出更高水平的细胞分裂素(另一种植物生长激素)。这一发现提供了对该化合物在影响葡萄生理和生长方面的潜在作用的见解(Skene, 1968)。

作用机制

安全和危害

未来方向

The future directions for research on chloromethyl compounds, such as “(Chloromethyl)-trimethylammonium chloride”, could involve finding more environmentally friendly methods for their synthesis . For example, using less toxic reactants in the chloromethylation process instead of hypertoxic chloromethyl ether (BCME) could make the process more sustainable .

属性

IUPAC Name |

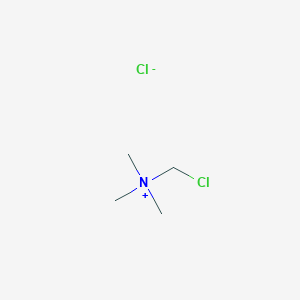

chloromethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClN.ClH/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSLGBOEWZMSAL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543606 | |

| Record name | Chloro-N,N,N-trimethylmethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Chloromethyl)-trimethylammonium chloride | |

CAS RN |

21478-66-0 | |

| Record name | Chloro-N,N,N-trimethylmethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3049583.png)

![Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-](/img/structure/B3049599.png)

![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)